(5R)-Rupintrivir
Description
Properties
Molecular Formula |
C₃₁H₃₉FN₄O₇ |
|---|---|
Molecular Weight |
598.66 |
Synonyms |
(2E,4S)-4-[[(2R,5R)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-1,4-dioxoheptyl]amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid; |
Origin of Product |
United States |
Molecular Architecture and Stereochemical Considerations of 5r Rupintrivir
Elucidation of Key Structural Features (Peptidomimetic Nature, Ketomethylene Isostere)
The molecular framework of (5R)-Rupintrivir is intricately designed to mimic the natural peptide substrate of the HRV 3C protease, a characteristic feature of peptidomimetic inhibitors. asm.org This mimicry allows it to effectively bind to the enzyme's active site.
A pivotal feature in its structure is the ketomethylene isostere . In the development of Rupintrivir (B1680277), a backbone amide moiety of a precursor compound was replaced with a ketomethylene isostere. ncats.ionih.gov This substitution of a -CO-NH- group with a -CO-CH2- group was intended to improve pharmacological properties, such as metabolic stability, without compromising binding affinity.
Furthermore, this compound is classified as a Michael acceptor inhibitor. ebi.ac.uk It incorporates an α,β-unsaturated ethyl ester group in its backbone. This functional group acts as a Michael acceptor, which is an electrophilic system that readily reacts with nucleophiles. In the context of its antiviral mechanism, the α,β-unsaturated carbonyl engages in a Michael addition reaction with the nucleophilic thiol group of the catalytic cysteine residue (Cys147) in the 3C protease active site. ebi.ac.uk This reaction forms a stable, irreversible covalent thioether bond, which permanently inactivates the enzyme and halts viral polyprotein processing. ebi.ac.ukmdpi.com
| Feature | Description | Significance |
|---|---|---|
| Peptidomimetic Scaffold | A non-peptide structure that mimics the three-dimensional conformation of a natural peptide. | Enables specific recognition and binding to the substrate-binding site of the target protease. asm.org |
| Ketomethylene Isostere | A -CO-CH2- group that replaces a peptide bond (-CO-NH-). | Enhances metabolic stability and improves pharmacological properties. ncats.ionih.gov |
| α,β-Unsaturated Ester | An ethyl ester with a carbon-carbon double bond adjacent to the carbonyl group. | Functions as a Michael acceptor to form an irreversible covalent bond with the catalytic cysteine of the protease. ebi.ac.uk |
Chirality and Absolute Stereochemistry (5R) in Relation to Biological Activity
Chirality is a fundamental aspect of molecular biology, as biological systems like enzymes are inherently chiral and can differentiate between stereoisomers of a drug molecule. ijpsr.comslideshare.net this compound is a chiral molecule with several stereocenters, and its specific three-dimensional arrangement is paramount for its biological activity.
The systematic IUPAC name, ethyl (E,4S)-4-[[(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoyl]amino]-5-[(3S,5R)-2-oxopyrrolidin-3-yl]pent-2-enoate, precisely defines the absolute configuration at each of its chiral centers. The stereochemistry at these centers, including (4S), (2R,5S), and (3S), ensures the molecule adopts an optimal conformation to fit within the substrate-binding cleft of the picornaviral 3C protease.
The (5R) configuration , located at the C5 position of the pyrrolidinone ring, is particularly crucial. This specific stereochemistry is essential for maintaining the compound's conformational rigidity. This rigidity helps to properly orient the other functional groups for optimal interaction with the enzyme's active site and prevents potential steric clashes with amino acid residues, thereby preserving its potent inhibitory activity. The synthesis of such specific stereoisomers often requires enantioselective methods to ensure the correct absolute configuration, which is directly linked to the desired biological effect. nih.gov
Contributions of Constituent Moieties (P1, P2, P3, P4, P1' Sites) to Molecular Functionality
The structure of this compound is segmented into moieties that are designed to interact with specific subsites (S) within the catalytic pocket of the 3C protease. These are conventionally labeled P1, P2, P3, P4, and P1' based on their position relative to the cleavage site of the natural substrate. mdpi.comnih.gov
P1 Moiety (Lactam): A pyrrolidin-2-one (lactam) ring serves as the P1 group, fitting into the S1 subsite of the protease. nih.gov This moiety is a critical recognition element, forming key hydrogen bonds with the side chain of His161 and the backbone of Thr142 in the S1 pocket. nih.govacs.org
P2 Moiety (Fluorophenylalanine): The P2 position is occupied by a (4-fluorophenyl)methyl group, which inserts into the hydrophobic S2 subsite. nih.gov The flexibility of this group allows it to rotate and adapt to the specific microenvironment of the S2 pocket in different viral proteases. nih.gov
P4 Moiety (Methylisoxazole): A 5-methyl-3-isoxazole group is positioned at the P4 site, interacting with the S4 pocket. nih.gov It can form a hydrogen bond with the residue Asn165. mdpi.com However, in some crystallographic studies, this moiety has been observed to be disordered, suggesting its contribution to binding may vary. nih.gov
P1' Moiety (Unsaturated Ester): The α,β-unsaturated ester group functions as the P1' moiety. nih.gov This is the "warhead" of the inhibitor, containing the Michael acceptor that forms a covalent linkage with the catalytic cysteine Cys147. mdpi.comnih.gov The orientation of this group is critical for the irreversible inactivation of the enzyme. nih.govasm.org
The collective interactions of these moieties with their respective subsites account for the high affinity and specificity of this compound for the HRV 3C protease. asm.orgnih.gov
| Moiety | Chemical Group | Protease Subsite | Contribution to Molecular Functionality |
|---|---|---|---|
| P1 | Pyrrolidin-2-one (Lactam) | S1 | Acts as a key recognition element, forming hydrogen bonds with His161 and Thr142. nih.govnih.govacs.org |
| P2 | (4-fluorophenyl)methyl | S2 | Occupies a hydrophobic pocket, with rotational flexibility to adapt to the binding site. nih.gov |
| P3 | Valine analogue | S3 | Contributes to binding affinity through interactions at the S3 subsite. nih.gov |
| P4 | 5-methyl-3-isoxazole | S4 | Interacts with the S4 pocket, potentially forming a hydrogen bond with Asn165. nih.govmdpi.com |
| P1' | α,β-Unsaturated Ethyl Ester | N/A (Active Site) | Functions as a Michael acceptor to form an irreversible covalent bond with the catalytic Cys147. nih.gov |
Synthetic Strategies and Chemical Transformations for 5r Rupintrivir
Design and Implementation of Stereoselective Synthetic Pathways
The synthesis of (5R)-Rupintrivir, a molecule with multiple chiral centers, demands a high degree of stereocontrol. Synthetic strategies primarily rely on a "chiral pool" approach, where enantiomerically pure starting materials, such as amino acids, are used to introduce the required stereochemistry into the final molecule. nih.govethz.ch This method ensures the correct absolute configuration of the stereocenters derived from these building blocks.
Utilization of Amino Acid Building Blocks in Synthesis
The molecular structure of Rupintrivir (B1680277) is heavily based on amino acid scaffolds, classifying it as a peptidomimetic. wikipedia.orgnih.gov Improved and optimized synthetic routes for Rupintrivir explicitly utilize three amino acids as primary chiral building blocks:
L-glutamic acid
D-4-fluorophenylalanine
L-valine nih.govnih.govlsmu.lt
These amino acids form the core structure of the molecule. L-glutamic acid is the precursor for the (3S)-2-oxopyrrolidin-3-yl group, which serves as a P1 lactam moiety and a replacement for the L-glutamine residue found in the natural substrate of the 3C protease. lookchem.comresearchgate.net The D-4-fluorophenylalanine residue is incorporated as the P2 fragment, providing the (4-fluorophenyl)methyl side chain. nih.gov L-valine is used to construct the P3 portion of the molecule and is a key component in the formation of the ketomethylene isostere. nih.govnih.gov By using these naturally occurring amino acids in their correct enantiomeric forms, the synthesis ensures the proper orientation of the side chains for effective binding to the protease's active site.
Methodologies for Ketomethylene Dipeptide Isostere Construction
A defining structural feature of Rupintrivir is the ketomethylene dipeptide isostere (-CO-CH₂-) that replaces a standard peptide bond. asm.orgnih.gov This modification is critical because it enhances the molecule's metabolic stability and improves its antiviral properties compared to analogous compounds with a simple peptide linkage. researchgate.netnih.gov The ketomethylene group is part of a peptidomimetic binding determinant that, along with an ethyl propenoate Michael acceptor, forms an irreversible covalent bond with the active site cysteine residue of the 3C protease. asm.orgnih.gov
The construction of this key fragment is achieved by coupling a derivative of L-valine with a phenylpropionic acid derivative. nih.govnih.govlsmu.lt This synthetic step creates the core of the P2-P3 segment of the inhibitor. The optimization of the synthesis of ketomethylene-containing compounds has been a focus of research, leading to highly active 3C protease inhibitors that function as potent antiviral agents against numerous rhinovirus serotypes in cell culture. nih.gov
Advanced Synthetic Approaches and Process Optimization
Key features of these advanced syntheses include:
Highly Stereoselective Reactions : The use of methods like asymmetric dianionic cyanomethylation avoids the formation of diastereomeric mixtures, eliminating the need for difficult separation steps. lookchem.com
Reduction in Step Count : Streamlining the synthesis from 16 steps to 8 significantly reduces manufacturing time, cost, and waste. lsmu.ltresearchgate.net
These optimizations were crucial in making this compound a viable drug candidate for further development. lookchem.com
Data on Synthetic Routes
| Synthetic Route | Number of Steps | Overall Yield | Key Features | Reference |
|---|---|---|---|---|
| Early Medicinal Chemistry Route | 16 | ~7% | Lengthy process, not suitable for scale-up. | researchgate.net |
| Improved Convergent Synthesis | 8 | Not specified for full route | Utilizes three amino acid building blocks; constructs ketomethylene isostere and couples with lactam derivative. | nih.govnih.govlsmu.lt |
| Optimized Intermediate Synthesis | Not specified for full route | 30% (for key lactam intermediate) | Enables kilogram-scale production; employs asymmetric dianionic cyanomethylation for high stereoselectivity. | lookchem.com |
Molecular Mechanism of Action of 5r Rupintrivir
Identification and Characterization of Primary Viral Protease Targets
(5R)-Rupintrivir exhibits a broad spectrum of activity against the 3C proteases (3Cpro) of various picornaviruses and the 3C-like proteases (3CLpro) of other virus families. nih.govnih.govnih.gov
The primary and most well-characterized target of this compound is the 3C protease of human rhinoviruses (HRV), the main causative agent of the common cold. rndsystems.comdrugbank.com this compound is a potent and selective irreversible inhibitor of HRV 3Cpro, with an EC50 (half-maximal effective concentration) of 5 nM. rndsystems.com It has demonstrated in vitro activity against a wide array of HRV serotypes. rndsystems.comnih.gov The high efficiency of this compound against HRV 3Cpro is attributed to its design, which is based on the structure of the protease's active site. nih.gov The compound mimics the natural substrate of the enzyme, allowing it to bind with high affinity. nih.gov
This compound has also demonstrated significant inhibitory activity against the 3C proteases of several enteroviruses. This includes Enterovirus 71 (EV71) and Coxsackievirus A16 (CVA16), the primary etiological agents of hand, foot, and mouth disease (HFMD). scienceasia.orgnih.gov While its activity against EV71 3Cpro is less potent than against HRV 3Cpro, it is still considered a promising candidate for treating severe EV71 infections. scienceasia.orgnih.gov The compound has an IC50 (half-maximal inhibitory concentration) of 1.65 µM against EV71 3Cpro and an EC50 of 0.78 µM in Vero cell growth assays. scienceasia.org
Furthermore, this compound is a potent inhibitor of Enterovirus D68 (EV-D68) 3Cpro, exhibiting nanomolar potency in cytopathic effect assays. researchgate.netuu.nl The structural similarities between the 3C proteases of rhinoviruses and enteroviruses account for this cross-reactivity. researchgate.net
Research has shown that this compound is active against norovirus 3C-like protease (NoV 3CLpro). nih.gov It has demonstrated the ability to inhibit the replication of norovirus replicons in cell-based assays. nih.govcore.ac.uk Molecular modeling studies indicate that this compound can fit into the active site of the Norwalk virus protease. nih.gov The compound has shown activity against noroviruses from different genogroups, including genogroup I (Norwalk virus) and genogroup II, suggesting broad anti-norovirus potential. nih.gov
The activity of this compound against other viral proteases has been explored, particularly against the 3C-like protease (3CLpro or main protease, Mpro) of coronaviruses. While it is a pan-3C protease inhibitor, its activity against the SARS-CoV-2 Mpro is notably weak, with a reported IC50 of 68 ± 7 μM. nih.gov Crystal structure analysis has revealed that this compound binds to the active site of SARS-CoV-2 Mpro in a unique conformation that splits the catalytic cysteine and histidine residues, which may explain its reduced potency. nih.gov
Norovirus 3C-like Proteases (NoV 3CLpro)
Irreversible Enzyme Inhibition through Covalent Adduct Formation
The inhibitory mechanism of this compound is characterized by the formation of an irreversible covalent bond with the target protease. nih.govresearchgate.net This mode of action leads to the time-dependent inactivation of the enzyme.
This compound acts as a Michael acceptor, containing an α,β-unsaturated carbonyl group. nih.gov This functional group is specifically targeted by the nucleophilic thiol group of a cysteine residue within the protease's active site. nih.gov In HRV 3Cpro and related enterovirus proteases, this key catalytic residue is Cys147. nih.govscienceasia.org The interaction proceeds via a Michael addition reaction, resulting in the formation of a stable, covalent adduct between the inhibitor and the enzyme. nih.gov This covalent modification permanently inactivates the protease, thereby halting the viral polyprotein processing essential for viral replication. nih.gov The specificity for the catalytic cysteine is a cornerstone of its potent antiviral activity. nih.gov
Data Tables
Table 1: Inhibitory Activity of this compound against Various Viral Proteases
| Viral Protease Target | Virus Family | Disease Association | Inhibitory Potency (IC50/EC50) | Reference |
| Human Rhinovirus 3C Protease (HRV 3Cpro) | Picornaviridae | Common Cold | EC50 = 5 nM | rndsystems.com |
| Enterovirus 71 3C Protease (EV71 3Cpro) | Picornaviridae | Hand, Foot, and Mouth Disease | IC50 = 1.65 µM, EC50 = 0.78 µM | scienceasia.org |
| Coxsackievirus A16 3C Protease (CVA16 3Cpro) | Picornaviridae | Hand, Foot, and Mouth Disease | IC50 = 2.1 nM | nih.gov |
| Enterovirus D68 3C Protease (EV-D68 3Cpro) | Picornaviridae | Respiratory Illness, Acute Flaccid Myelitis | EC50 = 1.8 - 3.0 nM | uu.nl |
| Norovirus 3C-like Protease (NoV 3CLpro) | Caliciviridae | Gastroenteritis | IC50 = 3 - 12.2 µM | mdpi.com |
| SARS-CoV-2 3C-like Protease (Mpro) | Coronaviridae | COVID-19 | IC50 = 68 µM | nih.gov |
Specificity of Cysteine Residue Interaction (e.g., Cys147)
Mechanisms of Inhibition on Viral Polyprotein Processing
The primary consequence of 3C protease inhibition by this compound is the disruption of viral polyprotein processing. pnas.orgtaylorandfrancis.com Viruses like human rhinoviruses (HRVs) and enteroviruses synthesize their structural and non-structural proteins as a single, large polyprotein. mdpi.compnas.org This polyprotein must be precisely cleaved by viral proteases, primarily the 3C protease, to release individual functional proteins necessary for replication and assembly of new virions. pnas.orgcsic.es
By irreversibly inactivating the 3C protease, rupintrivir (B1680277) prevents these essential cleavage events. drugbank.com This leads to an accumulation of unprocessed or partially processed polyproteins, which are non-functional. researchgate.net As a result, the virus cannot produce the necessary components for its replication, such as the RNA-dependent RNA polymerase, or the structural proteins required to build new viral capsids. mdpi.com This halt in the production of infectious viral progeny effectively stops the progression of the infection. mdpi.com
Research has shown that rupintrivir can effectively inhibit both intra-molecular (cis) and inter-molecular (trans) cleavages of the viral polyprotein. asm.org For instance, it was found to be more effective at inhibiting the intra-molecular cleavage of the EV-D68 3ABC precursor than the inter-molecular cleavage of the poliovirus precursor. asm.org
Comparative Analysis of Inhibitory Selectivity Across Protease Classes
This compound was specifically designed to target the 3C and 3C-like proteases of picornaviruses, such as human rhinovirus (HRV) and enteroviruses. tandfonline.comwikipedia.org Its high potency is a result of its structure being optimized to fit the substrate-binding pockets of these enzymes. nih.govnih.gov While there is structural similarity in the active sites of 3C and 3CL proteases across different viral families, rupintrivir's efficacy varies significantly. nih.govfrontiersin.org
The compound demonstrates broad and potent activity against a wide range of HRV serotypes and other enteroviruses. nih.govcaymanchem.com However, its activity against the 3CL protease (also known as the main protease or Mpro) of coronaviruses, like SARS-CoV-1 and SARS-CoV-2, is considerably weaker. nih.govresearchgate.net This highlights the inhibitor's selectivity. Although the general fold and catalytic dyad of the proteases are similar, subtle differences in the shape and volume of the substrate-binding pockets account for this difference in inhibitory activity. nih.govresearchgate.net
| Virus Target | Protease | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Human Rhinovirus 14 (HRV-14) | 3C Protease | 52 nM (EC50) | mdpi.com |
| Enterovirus 71 (EV71) | 3C Protease | 2.3 ± 0.5 µM | nih.gov |
| Enterovirus 71 (EV71) | 3C Protease | 7.3 ± 0.8 µM | tandfonline.com |
| SARS-CoV-1 | 3CL Protease (Mpro) | 66 µM | nih.gov |
| SARS-CoV-2 | 3CL Protease (Mpro) | ~67-101 µM | taylorandfrancis.comnih.gov |
| Norovirus | 3C-like Protease | Weak but significant activity (kobs/[I] = 12.6 ± 3 M−1 s−1) | nih.gov |
The data clearly indicates that while this compound is a nanomolar inhibitor for its intended rhinovirus target, its potency drops to the micromolar range for coronaviral proteases, demonstrating its selectivity for picornavirus 3C proteases.
Preclinical Antiviral Activity and Efficacy Studies of 5r Rupintrivir
In Vitro Antiviral Spectrum
(5R)-Rupintrivir exhibits a broad spectrum of antiviral activity against numerous picornaviruses. nih.gov
In cell culture models, this compound has shown potent inhibition of viral replication. In H1HeLa cells infected with human rhinovirus (HRV), the compound effectively inhibited the replication of 49 different HRV serotypes. caymanchem.commedchemexpress.com It also demonstrated the ability to inhibit the proteolysis of the HRV-14 precursor polyprotein in infected H1HeLa cells. caymanchem.com
Furthermore, in a normal human bronchial epithelial cell line (BEAS-2B), this compound not only inhibited HRV replication but also led to a reduction in the release of inflammatory cytokines. nih.gov Specifically, at a concentration of 10 µM, it decreased the number of HRV-2 plaque forming units (PFUs) and reduced the secretion of IL-6 and IL-8. caymanchem.com The compound has also shown efficacy in MRC-5 and rhabdomyosarcoma (RD) cells. caymanchem.commedchemexpress.comresearchgate.net
This compound has demonstrated broad-spectrum activity against a wide array of viral serotypes and isolates. nih.gov It is effective against all 48 HRV serotypes tested, with a mean 90% effective concentration (EC90) of 82 nM. nih.gov Studies have also confirmed its activity against various clinical HRV isolates. nih.gov
Beyond rhinoviruses, this compound has shown potent activity against several enteroviruses. It effectively inhibits Enterovirus D68 (EV-D68), with EC50 values ranging from 0.0018 to 0.0053 μM. researchgate.netnih.gov The compound is also a promising candidate for treating severe Enterovirus 71 (EV-A71) infections, demonstrating strong inhibition of the virus. researchgate.netnih.gov In addition, it is active against Rhinovirus 87 (RV-87), which is serologically identical to EV-D68. researchgate.net Other enteroviruses inhibited by this compound include coxsackievirus A21, coxsackievirus B3, and echovirus type 11. caymanchem.com
Inhibition of Viral Replication in Cell Culture Models (e.g., HeLa cells, bronchial epithelial cells)
Enzymatic Activity Assays and Kinetic Characterization (IC50, EC50, Enzyme Kinetics)
The potency of this compound has been quantified through various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50), which measures the concentration of the drug needed to inhibit a biological process by 50%, and the half-maximal effective concentration (EC50), which measures the concentration needed to induce a 50% response, are key metrics. promegaconnections.comwikipedia.org
This compound is a potent inhibitor of the human rhinovirus (HRV) 3C protease, with a reported EC50 of 5 nM. In enzymatic assays, it has an IC50 of 0.0003μM. In cell culture, the mean EC50 for inhibiting 49 HRV serotypes was 0.023 µM. caymanchem.commedchemexpress.com For EV-D68, the EC50 values are in the low nanomolar range, between 0.0022 and 0.0053 µM. researchgate.net The compound acts as an irreversible inhibitor by forming a covalent bond with the active-site cysteine residue of the viral 3C protease through a Michael addition reaction.
Interactive Data Table: In Vitro Efficacy of this compound
| Virus | Cell Line | Assay | Value | Unit | Reference |
| Human Rhinovirus (HRV) (48 serotypes) | H1-HeLa, MRC-5 | Cell Protection | Mean EC50 = 0.023 | µM | medchemexpress.com |
| Human Rhinovirus (HRV) (48 serotypes) | - | - | Mean EC90 = 82 | nM | nih.gov |
| Human Rhinovirus 14 (HRV-14) | - | - | EC50 = 19 ± 9 | nM | |
| Enterovirus D68 (EV-D68) | RD | CPE | EC50 = 0.0022-0.0053 | µM | researchgate.net |
| Enterovirus 71 (EV-A71) | - | - | - | - | researchgate.net |
| Rhinovirus 87 (RV-87) | - | - | - | - | researchgate.net |
| Coxsackievirus A21 | MRC-5 | - | EC50 = 0.147 | µM | caymanchem.com |
| Coxsackievirus B3 | MRC-5 | - | EC50 = 0.183 | µM | caymanchem.com |
| Echovirus 11 | MRC-5 | - | EC50 = 0.014 | µM | caymanchem.com |
| Enterovirus 70 | MRC-5 | - | EC50 = 0.007 | µM | caymanchem.com |
| Norwalk Virus Replicon | HG23 | RNA Reduction | EC50 = 0.3 ± 0.1 | µM | nih.gov |
| Murine Norovirus (MNV) | RAW 264.7 | CPE | EC50 = 13 ± 2 | µM | nih.gov |
| Deformed Wing Virus (DWV) 3Cpro | - | Enzyme Inhibition | IC50 = 0.36 | µM | asm.org |
Investigations in Viral Replicon Systems
Viral replicons, which are self-amplifying subgenomic viral RNAs that lack the genes for structural proteins, are valuable tools for antiviral drug discovery. nih.govmdpi.comcogem.net this compound has been studied using these systems. Notably, it has been shown to inhibit the replication of the Norwalk virus replicon and is capable of clearing human cells of the replicon. nih.govnih.gov In these studies, this compound reduced the levels of Norwalk virus RNA in a dose-dependent manner. nih.gov
Ex Vivo Studies in Relevant Tissue or Organoid Models
Ex vivo models, such as organoids, bridge the gap between in vitro cell cultures and in vivo animal models by providing a more physiologically relevant system. mdpi.comunige.ch Human small intestinal organoids (HIOs) have been used to study the antiviral effects of this compound against EV-A71. nih.gov In these HIOs, a concentration-dependent decrease in viral RNA yield was observed upon treatment with this compound. nih.gov While the compound was effective, a higher concentration was needed to achieve the same level of viral inhibition as in RD cell lines, suggesting that the more complex organoid model presents a higher barrier for drug activity. nih.gov
In Vivo Antiviral Efficacy in Non-Human Animal Models (General Research Focus)
Preclinical in vivo studies in animal models have provided further evidence for the antiviral efficacy of this compound. In a neonatal mouse model of EV-71 infection, administration of this compound significantly protected against limb paralysis and improved survival rates. caymanchem.comnih.gov It also reduced viral loads in various tissues, including the intestine, lung, brain stem, and cardiac muscle, and alleviated virus-induced necrotizing myositis. caymanchem.comnih.gov However, in a mouse model of EV-D68 infection, this compound did not show significant efficacy compared to the control group. mdpi.com
Structure Activity Relationship Sar and Analogue Development
Systematic Modification of (5R)-Rupintrivir Scaffolds
The core structure of this compound, designed through structure-based methods, consists of several key recognition elements (P1, P2, P3, P4, and P1') that interact with the substrate-binding pockets (S1, S2, etc.) of the viral protease. asm.orgnih.gov Systematic modifications of these elements have been crucial in understanding the SAR and in developing analogues with improved properties.
Rational Design of Derivatives (e.g., AG7404, SG85)
Rational, structure-based drug design has led to the development of key analogues of Rupintrivir (B1680277), such as AG7404 and SG85, with the aim of improving properties like oral bioavailability while retaining high potency.
AG7404 , an orally bioavailable analogue of Rupintrivir, was designed to have a similar mechanism of action. google.com It has demonstrated broad-spectrum activity against various human rhinovirus (HRV) strains and was found to be safe and well-tolerated in early clinical trials. google.comnih.gov Structural and biochemical analyses revealed that AG7404 fits well into the active site of the target protease. researchgate.netcbsa-asfc.gc.ca For instance, against SARS-CoV-2 Mpro, AG7404 showed a better fit and greater inhibitory capacity in biochemical assays compared to Rupintrivir, though Rupintrivir exhibited higher potency in cell-based antiviral assays. researchgate.netcbsa-asfc.gc.ca
SG85 is another important derivative that acts as a Michael acceptor inhibitor of the enterovirus 3C protease. mdpi.com It has shown potent inhibition of numerous rhinovirus serotypes. ebi.ac.uk Notably, resistance development studies indicated that mutations conferring resistance to SG85 did not result in cross-resistance to Rupintrivir, suggesting that the two inhibitors have non-overlapping resistance profiles. ebi.ac.uk This lack of cross-resistance is a significant advantage, highlighting the potential for developing multiple protease inhibitors to combat viral resistance.
Exploration of Substituents at P1', P2, P3, and P4 Sites
The different pockets of the viral protease active site accommodate specific residues of the substrate, and thus, modifications at the corresponding P-sites of the inhibitor are critical for potency and selectivity.
P1' Site: This site interacts with the S1' subsite of the protease. The α,β-unsaturated ester in Rupintrivir acts as a Michael acceptor, forming a covalent bond with the catalytic cysteine residue of the protease. asm.org The size and conformation of the S1' pocket can vary between different viruses, influencing inhibitor affinity. mdpi.com For example, adding a cyclopropyl (B3062369) group to the P1' position of an inhibitor was shown to enhance efficacy against coxsackievirus B3 3C protease by four-fold.
P2 Site: The P2 fluorophenylalanine moiety of Rupintrivir inserts into the S2 pocket. asm.org In some proteases, like that of Enterovirus 71 (EV71), this pocket is relatively shallow, and the inhibitor's P2 group is less deeply buried compared to its position in the human rhinovirus (HRV) 3C protease. The conformation of the P2 group can rotate to adapt to the microenvironment of the binding subsite in different viral proteases. asm.orgnih.gov In noroviruses, significant conformational changes in the protease are required to accommodate the bulky fluorophenylalanine at the P2 position.
P3 Site: The valine residue at the P3 position of Rupintrivir is generally well-conserved in its interactions across different proteases. nih.gov However, optimization at this site, in conjunction with P1 modifications, has led to potent macrocyclic inhibitors.
P4 Site: The P4 5-methyl-3-isoxazole group also contributes to binding. asm.org In some crystal structures, such as the complex with HRV-C15 3C protease, the P4 group is not visible, suggesting that a simplified inhibitor lacking this group might still be an effective blocker. asm.org In contrast, for norovirus proteases, accommodating the P4 group requires extensive conformational changes in the enzyme. Replacement of the 5-methylisoxazole (B1293550) ring at the P4 position with a trifluoromethyl substituent resulted in an analogue with micromolar activity against echovirus 7.
Incorporation of Novel Moieties (e.g., Proline, Azetidine, Macrocyclic Linkages)
To improve potency, selectivity, and pharmacokinetic properties, novel chemical moieties have been incorporated into the Rupintrivir scaffold.
The introduction of macrocyclic linkages has been a successful strategy. By optimizing the P1 and P3 residues and connecting them, researchers developed macrocyclic inhibitors with sub-micromolar activity, demonstrating significantly enhanced potency compared to the parent compound.
The incorporation of a bicyclic proline at the P2 position is a feature of some 3C-like protease inhibitors. While an inhibitor with this feature, nirmatrelvir, is highly potent against the SARS-CoV-2 Mpro, it does not inhibit the EV-D68 3C protease, likely due to the unique geometry conferred by the bicyclic proline compared to the more flexible P2 moieties of Rupintrivir and its direct analogues.
Impact of Structural Modifications on Antiviral Potency and Selectivity
The systematic modifications of the Rupintrivir scaffold have had a profound impact on the resulting compounds' antiviral potency and selectivity. The goal is often to create broad-spectrum antivirals or, conversely, highly selective inhibitors for a specific viral target.
The potency of Rupintrivir and its analogues is typically measured by their 50% effective concentration (EC₅₀) in cell-based assays or their 50% inhibitory concentration (IC₅₀) in biochemical protease inhibition assays. Rupintrivir itself is highly potent against many HRV serotypes, with EC₅₀ values in the low nanomolar range. It is also effective against EV71, with a reported EC₅₀ of approximately 1 nM.
However, its efficacy can be significantly lower against other viruses. For example, the EC₅₀ for EV71 and CVA16 is about two orders of magnitude higher than for HRVs. asm.org Structural modifications have aimed to address these differences. The analogue SG85, for instance, efficiently inhibits a range of rhinovirus isolates with a median EC₅₀ of 0.04 μM. mdpi.comebi.ac.uk
The following table summarizes the activity of Rupintrivir and some of its key analogues against various viral targets.
| Compound | Target Virus/Protease | Potency (IC₅₀/EC₅₀) | Reference(s) |
| Rupintrivir | Human Rhinovirus (HRV) | EC₅₀ = 5 nM | |
| Enterovirus 71 (EV71) | EC₅₀ = ~1 nM | ||
| EV71 3Cpro | IC₅₀ = 2.3 ± 0.5 μM | ||
| Enterovirus D68 (EV-D68) | EC₅₀ = 0.0018-0.0030 μM | mdpi.com | |
| SARS-CoV-2 Mpro | IC₅₀ = 101 μM | cbsa-asfc.gc.ca | |
| SARS-CoV-2 (in cells) | EC₅₀ = 0.57 μM | cbsa-asfc.gc.ca | |
| AG7404 | SARS-CoV-1 Mpro | IC₅₀ = 29 μM | cbsa-asfc.gc.ca |
| SARS-CoV-2 Mpro | IC₅₀ = 47 μM | cbsa-asfc.gc.ca | |
| SARS-CoV-2 (in cells) | EC₅₀ = 6.8 μM | cbsa-asfc.gc.ca | |
| SG85 | Rhinovirus (median) | EC₅₀ = 0.04 μM | mdpi.comebi.ac.uk |
| Enterovirus D68 (EV-D68) | EC₅₀ = 0.0022-0.0080 μM | mdpi.com | |
| Compound 10 | (Macrocyclic analogue) | IC₅₀ = 0.008 µM |
This table is generated from data found in the text and is for illustrative purposes.
Selectivity is another critical parameter. An ideal antiviral agent should potently inhibit the viral target without affecting host cell proteases. Rupintrivir has been shown to be highly selective, with no significant inhibition of human serine or cysteine proteases like elastase, thrombin, or cathepsin B at concentrations up to 10 µM.
Structure-Based Optimization for Enhanced Target Engagement
The development of Rupintrivir and its analogues is a prime example of structure-based drug design. nih.gov X-ray crystal structures of the inhibitors in complex with their target proteases have provided invaluable insights into the specific molecular interactions that govern binding and potency. asm.orgnih.gov
These structural studies have revealed that the flexibility of both the inhibitor and the protease is a critical factor. nih.gov For instance, the P1' and P2 groups of Rupintrivir can rotate to adapt to the different microenvironments of the binding subsites in various proteases. nih.gov This conformational flexibility can explain the differences in binding affinities and antiviral potencies against different viruses. asm.orgnih.gov In some cases, the protease itself undergoes significant conformational changes to accommodate the inhibitor.
Understanding these dynamic interactions allows for the rational optimization of the inhibitor scaffold. By identifying key interactions, such as hydrogen bonds and hydrophobic contacts, medicinal chemists can design modifications that enhance target engagement. For example, computational modeling and molecular dynamics simulations have been used to design novel analogues with improved binding affinities by introducing functional groups that can form stronger hydrogen bonds with key residues in the active site. This structure-based optimization aims to create inhibitors that not only fit better into the active site but also have a higher barrier to the development of viral resistance.
Mechanisms of Antiviral Resistance to 5r Rupintrivir
In Vitro Selection of Resistant Viral Variants
The selection of viral variants with reduced susceptibility to rupintrivir (B1680277) has been demonstrated through in vitro serial passage experiments. In these studies, various human rhinovirus (HRV) serotypes, as well as other viruses like norovirus, are cultured in the presence of gradually increasing concentrations of the inhibitor. nih.govasm.org
For instance, studies involving HRV serotypes 14, 2, 39, and Hanks have successfully isolated variants with decreased susceptibility to rupintrivir. nih.govnih.govcapes.gov.br These resistant variants typically emerge after multiple passages over a period of several weeks. nih.govresearchgate.net Similarly, rupintrivir-resistant human Norwalk virus replicon cells have been generated in vitro, demonstrating that resistance can also arise in other viral species. asm.orgnih.govcam.ac.ukasm.org
The process of resistance development is often characterized by the slow and sequential accumulation of multiple mutations within the viral protease gene. nih.govnih.govresearchgate.net This gradual process suggests a significant genetic barrier to high-level resistance, highlighting the 3C protease as a favorable antiviral target. nih.govcapes.gov.br
Identification of Resistance-Conferring Amino Acid Substitutions in Viral Proteases
Sequence analysis of the 3C protease gene in resistant viral variants has identified specific amino acid substitutions that confer reduced susceptibility to rupintrivir. These mutations are typically located within or near the substrate-binding pocket of the enzyme. nih.gov
Analysis of Mutations in HRV 3C Protease (e.g., S127G, T143A)
In studies with human rhinovirus, a variety of amino acid substitutions have been identified in rupintrivir-resistant variants. For example, in a study involving a low-level SG85-resistant HRV14 variant, double mutations S127G and T143A were identified in the 3C protease. asm.org Reverse genetics studies confirmed that both of these substitutions were necessary to confer the resistant phenotype. asm.org
Other identified mutations in different HRV serotypes include:
HRV 14: T129A, T131A, and T143P/S. nih.govcapes.gov.br Further selection led to additional mutations like A121A/V and Y139Y/H. nih.govnih.gov
HRV 2: N165T, with subsequent mutations E3E/G and A103A/V appearing after continued exposure to the inhibitor. nih.govasm.orgnih.gov
HRV 39: N130N/K and L136L/F, followed by S105T. nih.govnih.gov
HRV Hanks: T130A. nih.govcapes.gov.br
Interestingly, a substitution at residue 130 (or the equivalent position 129 in HRV 14) was a common feature in three of the four HRV variants studied. nih.govnih.govcapes.gov.br
Table 1: Rupintrivir Resistance Mutations in HRV 3C Protease
| Virus Serotype | Amino Acid Substitution(s) | Fold Reduction in Susceptibility |
|---|---|---|
| HRV 14 | T129A, T131A, T143P/S | 7-fold |
| HRV 14 | A121A/V, Y139Y/H (in addition to initial mutations) | Minimal further reduction |
| HRV 2 | N165T | No significant reduction initially |
| HRV 2 | E3E/G, A103A/V (in addition to N165T) | Up to 5-fold |
| HRV 39 | N130N/K, L136L/F | 3-fold |
| HRV 39 | S105T (in addition to initial mutations) | No further reduction (4-fold total) |
| HRV Hanks | T130A | Genotypic change without significant susceptibility reduction |
| RV14 | S127G, T143A | Low-level resistance |
Analysis of Mutations in Poliovirus 3C Protease (e.g., G128Q)
While rupintrivir is a potent inhibitor of poliovirus growth in cell culture, resistant variants have been selected through multiple viral passages in the presence of the drug. elifesciences.org A single amino acid change, G128Q, in the 3C protease coding region was identified as the cause of the resistant phenotype. elifesciences.org This mutation is located in a flexible loop of the protease. nih.gov
Analysis of Mutations in Norovirus Protease (e.g., A105V, I109V)
In vitro selection of rupintrivir-resistant Norwalk virus replicon cells has led to the identification of amino acid substitutions A105V and I109V in the viral protease NS6. asm.orgnih.govcam.ac.ukasm.orgresearchgate.net The I109V mutation was found in clones treated with lower concentrations of rupintrivir, while the double mutation A105V/I109V was observed in clones treated with higher concentrations. nih.gov The A105V substitution was not found alone. nih.gov
A fluorescence resonance energy transfer (FRET) assay confirmed that these substitutions were involved in the enhanced resistance to rupintrivir. nih.govcam.ac.ukasm.org Furthermore, a recombinant murine norovirus (MNV) with a single I109V substitution in its protease also demonstrated reduced susceptibility to the inhibitor. nih.govcam.ac.ukasm.orgresearchgate.net
Table 2: Rupintrivir Resistance Mutations in Norovirus Protease
| Virus | Amino Acid Substitution(s) | Observed Effect |
|---|---|---|
| Norwalk Virus (Replicon) | I109V | Reduced susceptibility |
| Norwalk Virus (Replicon) | A105V/I109V | Higher resistance than I109V alone. nih.gov |
| Murine Norovirus (Recombinant) | I109V | Reduced susceptibility |
Biochemical and Structural Characterization of Resistant Protease Mutants
Biochemical assays and structural analyses have provided insights into how resistance-conferring mutations affect the interaction between rupintrivir and the viral protease.
For norovirus, FRET-based protease activity assays have demonstrated that mutations like A105V and I109V are directly involved in the increased resistance to rupintrivir. nih.govcam.ac.uk In the context of the GI protease, the A105V, I109V, and the double A105V/I109V mutations all resulted in a significant reduction in susceptibility to the inhibitor, with the double mutant showing an additive effect. nih.gov
Structural modeling based on the crystal structure of HRV2 protease in complex with rupintrivir suggests that the I109V substitution in norovirus protease may disrupt hydrophobic interactions with the inhibitor. nih.gov The I109 residue is located in the S2 and S4 pockets of the protease, which are involved in binding to substrates or inhibitors. nih.gov The change in hydrophobicity resulting from the I109V mutation could lead to reduced susceptibility, similar to the effect of the G128Q mutation in the rupintrivir-resistant poliovirus protease. nih.gov
In HRV, crystallographic studies of rupintrivir bound to the HRV serotype 2 3C protease have identified extensive interactions with 23 different amino acid residues in the substrate-binding pocket. nih.gov Many of the resistance mutations identified, such as those at residues 129 and 165, are within this binding pocket, providing a structural basis for their effect on inhibitor binding. nih.gov
Understanding the Impact of Resistance Mutations on Viral Fitness
For norovirus, while the I109V mutation in murine norovirus led to reduced susceptibility to rupintrivir, it did not overtly affect viral fitness. nih.gov However, recombinant MNV strains with the A105V or the double A105V/I109V substitutions were not viable, suggesting that these mutations may compromise viral fitness, at least in the context of the MNV infection model. nih.gov
Strategies for Overcoming Resistance (e.g., Combination Therapies, Novel Inhibitor Design)
The emergence of viral resistance to (5R)-Rupintrivir, primarily through mutations in the 3C protease (3Cpro), necessitates the development of strategies to maintain antiviral efficacy. Research efforts have focused on two main avenues: the use of combination therapies to create a higher genetic barrier to resistance, and the rational design of novel inhibitors that can effectively target resistant viral strains.
Combination Therapies
Combining antiviral agents that have different mechanisms of action is a well-established strategy to combat the development of drug resistance. alliedacademies.org This approach reduces the probability of a virus simultaneously developing mutations that can overcome all the drugs in the combination. alliedacademies.org
In the context of enterovirus infections, a combination of this compound with other antiviral agents has shown promise in vitro. A study exploring broad-spectrum treatments against enteroviruses found that a triple combination of pleconaril (B1678520) (a capsid inhibitor), this compound (a 3C protease inhibitor), and remdesivir (B604916) (an RNA-dependent RNA polymerase inhibitor) effectively inhibits enterovirus infections while delaying the emergence of drug-resistant variants. researchgate.netresearchgate.net This highlights the potential of multi-target strategies to enhance antiviral potency and durability. mdpi.com The rationale is that the virus would need to acquire multiple, distinct mutations in different genes (capsid, protease, and polymerase) to escape the effects of the therapy, a much less likely event than acquiring a single resistance mutation.
Table 1: Findings on Combination Therapy Involving this compound
| Antiviral Agents in Combination | Target Virus | Key Finding | Reference(s) |
| This compound, Pleconaril, Remdesivir | Enteroviruses | Efficiently inhibits a range of enterovirus infections in vitro and delays the development of drug-resistant virus variants. | researchgate.net, researchgate.net |
Novel Inhibitor Design
The design of new protease inhibitors is a critical strategy to overcome this compound resistance. This involves creating molecules that can either accommodate the structural changes in resistant proteases or target different, highly conserved regions of the enzyme.
Structurally Distinct Inhibitors: One successful approach has been the development of protease inhibitors that are structurally different from this compound. SG85 is a notable example of a peptidic α,β-unsaturated ethyl ester that acts as a Michael acceptor, similar to this compound, but was designed based on the enterovirus 68 (EV-D68) 3Cpro structure. nih.gov In vitro studies demonstrated that SG85 is a potent inhibitor of various rhinoviruses. nih.gov Crucially, there is no cross-resistance between SG85 and this compound. nih.gov A low-level SG85-resistant variant was found to have substitutions S127G and T143A in the 3C protease, mutations that differ from those typically conferring resistance to this compound. nih.gov This lack of cross-resistance provides a structural basis for using SG85 as an alternative treatment against this compound-resistant strains. nih.gov
Modification of Existing Scaffolds: Another strategy involves modifying the this compound scaffold to create new derivatives with improved potency against both wild-type and resistant viruses. Researchers have developed new peptidomimetic aldehydes related to this compound. mdpi.com An early hit, compound 4, was shown to inhibit murine norovirus and a human norovirus (HuNoV) replicon. mdpi.com Selection of a resistant HuNoV replicon revealed a mutation (I109V) that also conferred a low level of resistance to this compound. mdpi.com Further optimization led to the synthesis of compound 10d, which demonstrated significantly more potent activity in the nanomolar range. mdpi.com Molecular docking studies suggest these aldehyde inhibitors form a covalent bond with the catalytic Cys139 in the HuNoV protease. mdpi.com
Structure-Based Design Against Resistance: Advanced computational methods are being employed to understand the structural mechanisms of resistance and to guide the design of more robust inhibitors. researchgate.netmdpi.com For instance, molecular dynamics simulations have been used to investigate why mutations like A105V and I109V in the human norovirus 3C protease lead to this compound resistance. researchgate.net These studies revealed that the mutations induce flexibility at the binding site, leading to the detachment of the inhibitor. researchgate.net Such insights are invaluable for designing new inhibitors, like the proposed amentoflavone, that can establish more stable interactions with both wild-type and mutant proteases. researchgate.net By analyzing the co-crystal structures of proteases with various inhibitors, researchers can identify conserved structural motifs and key interactions, such as those involving a conserved structural water molecule, that can be exploited for the rational design of inhibitors less susceptible to resistance. mdpi.com
Table 2: Research Findings on Novel Inhibitors to Overcome this compound Resistance
| Novel Inhibitor | Inhibitor Class | Key Findings | Reference(s) |
| SG85 | Peptidic Michael acceptor | Potently inhibits rhinovirus replication; No cross-resistance observed with this compound. | nih.gov |
| Compound 10d | Peptidomimetic aldehyde | More potent than the parent compound against norovirus replication in vitro. | mdpi.com |
| Amentoflavone | Biflavonoid | Proposed as a potential inhibitor against wild-type and this compound-resistant HuNoV 3C protease based on in silico modeling. | researchgate.net |
Computational and Structural Biology Investigations
X-ray Crystallography of (5R)-Rupintrivir-Protease Complexes
X-ray crystallography has been a cornerstone in elucidating the precise interactions between this compound and its target proteases. High-resolution crystal structures of this compound in complex with various viral 3C proteases, including those from human rhinovirus (HRV), enterovirus 71 (EV71), and enterovirus 68 (EV68), have been determined. asm.orgnih.govrcsb.org
Crystallographic studies reveal that this compound binds to the active site of 3C proteases in a similar manner across different picornaviruses. nih.gov The inhibitor, a peptidomimetic, is designed to mimic the natural substrate of the protease. nih.gov It consists of several key moieties: a lactam (P1), a fluorophenylalanine (P2), a valine (P3), a 5-methyl-3-isoxazole (P4), and an α,β-unsaturated ester (P1'). nih.gov This structure allows it to fit snugly into the catalytic pocket of the protease. A crucial aspect of its inhibitory action is the formation of a covalent bond with the catalytic cysteine residue (Cys147 in HRV-C15 3C protease) in the active site. nih.gov
Interestingly, the binding of Rupintrivir (B1680277) to the 3C-like protease (Mpro) of SARS-CoV-2, a distantly related virus, occurs in a unique conformation where it splits the catalytic dyad of cysteine and histidine residues. nih.govacs.org This distinct binding mode may explain its significantly weaker activity against SARS-CoV-2 Mpro. nih.govacs.org
Table 1: Key Intermolecular Interactions of this compound with Viral Proteases
| Protease | Key Interacting Residues | PDB ID |
|---|---|---|
| HRV-C15 3C | Cys147 (covalent bond) | Not specified in provided text |
| EV68 3C | Thr142, His161, Val162, Gly164 | 7L8H |
| EV71 3C | Arg39, Lys130 | 3QZR, 3R0F |
| SARS-CoV-2 Mpro | Catalytic dyad (Cys145, His41) | 7L8H, 7P35 |
The binding of this compound induces significant conformational changes in the 3C protease active site. In the unliganded form, the protease often exhibits a more relaxed fold with higher flexibility, particularly in the catalytically important loop containing residues 141 to 147. asm.org Upon inhibitor binding, the protease adopts a tighter, more ordered conformation. asm.org This is evidenced by a decrease in the average B-factor, a measure of atomic displacement, from 83.5 Ų in the unliganded EV71 3Cpro to a range of 17.1 to 20.7 Ų in the Rupintrivir-bound complexes. asm.org The binding of the inhibitor stabilizes the active site, leading to a more "closed" conformation of the β-ribbon structure. asm.org These structural rearrangements are crucial for establishing the numerous intermolecular interactions that contribute to the high binding affinity and inhibitory potency of Rupintrivir.
Analysis of Binding Conformations and Intermolecular Interactions
Molecular Docking and Virtual Screening for Novel Ligands
Molecular docking and virtual screening are powerful computational tools that have been instrumental in the discovery and optimization of 3C protease inhibitors, including the exploration of novel ligands based on the this compound scaffold. frontiersin.orgnih.gov These methods computationally predict the binding orientation and affinity of small molecules to a protein target. nih.gov
Structure-based virtual screening (SBVS) has been widely employed to identify new potential inhibitors from large chemical databases. frontiersin.orgnih.govfrontierspartnerships.org This process typically involves docking a library of compounds into the 3D structure of the target protease and ranking them based on a scoring function that estimates binding affinity. nih.gov For instance, virtual screening of hundreds of thousands of compounds has led to the identification of novel, noncovalent inhibitors of SARS-CoV 3C-like protease. nih.govacs.orgscispace.com
Molecular docking studies have also been used to design and evaluate structural analogues of existing inhibitors, including those related to Rupintrivir, to improve their potency and pharmacokinetic properties. cardiff.ac.uknih.gov By analyzing the predicted binding modes, researchers can make rational modifications to the chemical structure to enhance interactions with key residues in the active site. For example, docking studies can guide the substitution of different chemical groups at various positions of the inhibitor to optimize its fit within the S1, S2, and other specificity pockets of the protease. researchgate.net
Molecular Dynamics (MD) Simulations for Ligand-Target Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between this compound and its target proteases at an atomic level. biorxiv.orgbtsjournals.com These simulations model the movement of atoms and molecules over time, offering insights into the stability of the inhibitor-protease complex, conformational changes, and the energetics of binding. researchgate.net
MD simulations of this compound complexed with HRV-3C protease have been performed to compare its binding with other inhibitors like SG85. biorxiv.orgbtsjournals.com These studies have revealed that the binding of Rupintrivir induces a stable protein structure. btsjournals.com The root-mean-square deviation (RMSD) of the protein backbone atoms is a key metric used to assess stability, with lower and more stable RMSD values indicating a more tightly bound complex. btsjournals.com
Binding free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, have been employed to estimate the binding affinity of Rupintrivir. biorxiv.orgbtsjournals.comwjgnet.com For HRV-3C protease, the binding free energy for Rupintrivir was calculated to be -54.087 kcal/mol. biorxiv.orgbtsjournals.com Energy decomposition analysis further identifies the key amino acid residues that contribute most significantly to the binding energy. In the case of Rupintrivir with HRV-3C protease, residues such as His40, Leu127, and Gly163 were found to have a significant impact on binding. biorxiv.orgbtsjournals.com
MD simulations have also been used to study the binding of Rupintrivir to the 3C protease of other viruses, such as EV71, to predict its potential efficacy. wjgnet.comcapes.gov.br These simulations have shown that Rupintrivir can fit stably into the catalytic core of the EV71 3C protease. wjgnet.com
Homology Modeling for Uncharacterized Viral Proteases
For viral proteases where the experimental 3D structure has not been determined, homology modeling provides a powerful tool to generate a predicted structure. This technique relies on the principle that proteins with similar amino acid sequences will have similar three-dimensional structures. The known crystal structure of a related protease, such as HRV 3C protease, can be used as a template to build a model of the uncharacterized protease. wjgnet.com
Homology modeling was used to predict the structure of the EV71 3C protease before its crystal structure was solved. wjgnet.comcapes.gov.brscilit.com This model was then used in molecular docking and MD simulation studies to evaluate the binding of this compound. wjgnet.com The results of these computational studies suggested that Rupintrivir would have a favorable binding affinity for the EV71 3C protease, a prediction that was later supported by experimental data. wjgnet.comnih.gov This demonstrates the utility of homology modeling in extending the applicability of structure-based drug design to new viral targets. The 3C and 3C-like proteases are considered good targets for this approach due to their conserved chymotrypsin-like fold. asm.orguni-muenster.de
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sysrevpharm.org QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent inhibitors.
QSAR studies have been applied to inhibitors of human rhinovirus 3C protease. tandfonline.commgc.ac.cnacs.org These studies typically involve a dataset of compounds with known inhibitory concentrations (e.g., IC50 values). Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. tandfonline.com
For HRV 3C protease inhibitors, QSAR models have been developed using techniques like the Monte Carlo optimization method. tandfonline.com These models have identified specific molecular fragments or "fingerprints" that are either beneficial ("good") or detrimental ("bad") to the inhibitory activity. tandfonline.com For example, a QSAR study on a series of HRV 3C protease inhibitors achieved a high correlation coefficient (R²) of 0.8602 for the training set, indicating a good predictive ability. tandfonline.com Such models provide valuable insights into the structural requirements for potent inhibition and can be used to virtually screen new inhibitor designs. tandfonline.comnih.gov While a specific QSAR study focused solely on this compound and its direct analogues was not found in the provided search results, the principles of QSAR have been applied to the broader class of HRV 3C protease inhibitors to which Rupintrivir belongs. researchgate.netnih.gov
Cheminformatics and Bioinformatic Approaches in Inhibitor Design
The development of this compound as a potent inhibitor of the 3C protease of human rhinovirus (HRV) was significantly advanced by structure-based drug design (SBDD) techniques. biorxiv.orgnih.gov Computational and structural biology investigations have been central to understanding its mechanism of action and to guiding the design of new, potentially more effective, antiviral agents. These approaches leverage the three-dimensional structures of viral proteases to design molecules that can bind with high affinity and specificity to the enzyme's active site.
Cheminformatics and bioinformatics provide a powerful toolkit for drug discovery, enabling researchers to model, predict, and analyze the complex interactions between a ligand like Rupintrivir and its protein target. researchgate.net These in silico methods are crucial for designing novel analogs, predicting binding affinities, understanding potential resistance mechanisms, and comparing the efficacy of different inhibitors at a molecular level. biorxiv.orgnih.govmdpi.com
A variety of computational methodologies have been employed to study Rupintrivir and its interaction with viral proteases. Molecular docking, for instance, is used to predict the preferred orientation of the inhibitor when bound to the target protease to form a stable complex. researchgate.net Following docking, molecular dynamics (MD) simulations are frequently performed to analyze the physical movements of the atoms and molecules in the complex over time, providing insights into the stability of the protein-ligand interaction. biorxiv.orgnih.gov
These simulations allow for the calculation of binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which estimate the strength of the interaction between the inhibitor and the protease. biorxiv.orgresearchgate.net Advanced analyses such as Principal Component Analysis (PCA) and Dynamic Cross-Correlation (DCC) are also used to study the collective motions and internal dynamics of the protein upon inhibitor binding. biorxiv.org
The foundation for these computational studies is often the high-resolution X-ray crystal structures of proteases in complex with Rupintrivir, which are available from the Protein Data Bank (PDB). biorxiv.orgnih.govmdpi.com These structures provide the precise atomic coordinates needed to initiate and validate computational models. For example, the crystal structure of HRV-3C protease bound to Rupintrivir (PDB code: 5FX6) has been used as a starting point for MD simulations. biorxiv.orgresearchgate.net Similarly, structures of Rupintrivir complexed with the 3C proteases of Enterovirus 71 (EV71) and Coxsackievirus A16 (CV-A16) (PDB IDs: 3R0F and 3SJI, respectively) have been used to design novel analogs targeting hand, foot, and mouth disease. nih.gov
One significant application of these computational approaches is the rational design of new Rupintrivir analogs. By analyzing the interactions between Rupintrivir and the protease's binding pockets (S1', S2, S3, S4), researchers can identify sites on the inhibitor for functional group modifications. nih.gov A study focused on designing novel analogs against CV-A16 and EV-A71 3C proteases used computational tools to predict binding affinities, leading to the identification of five analogs with potentially better binding than Rupintrivir itself. nih.gov Subsequent MD simulations on these analogs helped to identify a derivative, P2-m3, which showed the greatest potential due to forming a higher number of intermolecular hydrogen bonds and exhibiting lower binding free energies. nih.gov
Computational methods are also vital for comparative studies. A comprehensive molecular dynamics study compared the binding of Rupintrivir and another potent inhibitor, SG85, to the HRV-3C protease. biorxiv.orgresearchgate.net The study revealed that SG85 induced a more stable protein structure and had a more favorable binding free energy (-58.853 kcal/mol) compared to Rupintrivir (-54.087 kcal/mol), suggesting a more intimate interaction with the active site residues. biorxiv.orgresearchgate.net
The table below summarizes some of the key computational tools and methods used in the study of this compound and its analogs.
| Computational Method/Tool | Application in this compound Research | Reference(s) |
| Structure-Based Drug Design (SBDD) | Initial discovery and design of Rupintrivir and its analogs. | biorxiv.orgnih.gov |
| Molecular Docking (e.g., Autodock Vina) | Predicting the binding pose of inhibitors in the protease active site. | researchgate.net |
| Molecular Dynamics (MD) Simulations (e.g., Amber) | Analyzing the stability and dynamics of the inhibitor-protease complex over time. | biorxiv.orgnih.govmdpi.com |
| MM/PBSA & MM/GBSA | Calculating and comparing the binding free energies of different inhibitors. | biorxiv.orgresearchgate.net |
| Protein Data Bank (PDB) | Providing X-ray crystal structures of Rupintrivir-protease complexes as a basis for computational work. | biorxiv.orgnih.govmdpi.com |
| PROPKA | Determining the protonation states of amino acid residues in the protein structure for simulations. | nih.govmdpi.com |
| Dynamic Cross-Correlation (DCC) & Principal Component Analysis (PCA) | Investigating the correlated motions and conformational changes within the protease upon inhibitor binding. | biorxiv.org |
The detailed research findings from these computational investigations provide a deeper understanding of the molecular determinants of inhibitor potency and offer a rational basis for developing next-generation antiviral compounds. nih.gov For example, analysis of the Rupintrivir-EV68-3C protease co-crystal structure helps to uncover conserved structural motifs that present opportunities for further inhibitor modifications and to predict potential sites of resistance mutations. mdpi.com
Advanced Research Directions and Future Perspectives
Exploration of Broad-Spectrum Antiviral Applications
Initial research confirmed Rupintrivir's potent, broad-spectrum activity against a wide array of human rhinovirus (HRV) serotypes and clinical isolates. nih.govrndsystems.com Subsequent investigations have explored its efficacy against other related viruses, demonstrating the potential for its core structure to serve as a scaffold for broad-spectrum antiviral agents. The 3C and 3C-like (3CL) proteases are highly conserved across the Picornaviridae family and other virus families, making them an attractive target for such drugs. mdpi.comnih.gov
Rupintrivir (B1680277) has shown inhibitory activity against various enteroviruses, another genus within the Picornaviridae family. nih.gov For instance, it is active against Enterovirus 93 (EV-93), a recently identified pathogen. csic.es Studies have also documented its effectiveness against noroviruses, a common cause of gastroenteritis belonging to the Caliciviridae family. mdpi.comnih.gov The compound was shown to inhibit norovirus replication in cell-based assays and can clear cells of the norovirus replicon. mdpi.comnih.gov However, its efficacy against coronaviruses, such as SARS-CoV, has been found to be substantially less potent compared to its activity against picornaviruses and caliciviruses. mdpi.comgoogle.com
The table below summarizes the inhibitory activity of Rupintrivir against various viral proteases and replicons, highlighting its broad-spectrum potential beyond rhinoviruses.
| Virus Target | Assay Type | Measurement | Value | Reference |
| Human Rhinovirus (HRV) | Cell Protection Assay | EC₅₀ | 5 nM | rndsystems.com |
| Norovirus (Norwalk replicon) | Replicon RNA Reduction | EC₅₀ | 0.3 ± 0.1 μM | nih.gov |
| Norovirus GI.1 Protease | Enzymatic Assay | IC₅₀ | 3 µM | mdpi.com |
| Norovirus GII Protease | Enzymatic Assay | IC₅₀ | 12.2 µM | mdpi.com |
| Enterovirus 93 (EV-93) | Cell Protection Assay | EC₅₀ | ~23 nM | csic.es |
EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of the drug required to achieve 50% of its maximal effect or inhibition.
Research into resistance mechanisms reveals that while HRV variants with reduced susceptibility to Rupintrivir can be generated in vitro, they typically involve multiple amino acid substitutions in the 3C protease and confer only moderate levels of resistance. nih.gov This high barrier to resistance, attributed to the strict conservation of amino acids in the protease active site, further underscores the viability of targeting 3C/3CL proteases for broad-spectrum antiviral development. nih.govnih.gov
Development of Novel Inhibitor Scaffolds Beyond Peptidomimetics
Rupintrivir is a peptidomimetic inhibitor, meaning its structure mimics the natural peptide substrate of the viral protease. mdpi.comtandfonline.com While effective, peptidomimetic compounds can have limitations. This has spurred research into novel, non-peptidomimetic inhibitor scaffolds that may offer different properties. These new scaffolds aim to inhibit the protease through covalent or non-covalent interactions but move away from the traditional peptide-like backbone. nih.govnih.gov
Several classes of non-peptidomimetic inhibitors targeting viral 3C or 3CL proteases have been developed:
Pyrimidone Derivatives: Researchers have designed and synthesized pyrimidone-based compounds as non-covalent, non-peptidomimetic inhibitors of the SARS-CoV-2 3CL protease. One such derivative, A36, demonstrated strong inhibitory activity against several beta-coronaviruses. nih.gov
Benzamide-Containing Inhibitors: Through structure-based design, non-peptide benzamide-containing compounds targeting the HRV 3C protease have been developed, showing effective inhibition and antiviral activity in cell culture. mdpi.com
β-Lactam Scaffolds: Inspired by antibiotics like penicillin, researchers have explored β-lactam derivatives as non-peptidomimetic covalent inhibitors. These compounds react with the catalytic cysteine of the 3CL protease, forming a covalent bond that inactivates the enzyme. nih.gov
2,3-Dioxindoles (Isatins): A series of non-peptidic inhibitors based on the isatin (B1672199) scaffold were designed using molecular modeling. The C-2 carbonyl group of the isatin is proposed to react with the active site cysteine of the HRV 3C protease. mdpi.com
The development of these diverse chemical scaffolds represents a strategic move to overcome potential limitations of peptidomimetics and expand the chemical space for potent and selective protease inhibitors.
Insights into Host-Pathogen Interactions Relevant to Protease Activity
Understanding the intricate interactions between a virus and its host is crucial for developing effective antivirals. Viral proteases like 3C and 3CL not only function to cleave the viral polyprotein for replication but can also interfere with host cell processes to evade the immune response. csic.esmdpi.com
A key area of research is the impact of viral proteases on the host's innate immune system. For example, the norovirus protease has been shown to hamper the cellular immune response by cleaving the mitochondrial antiviral-signaling protein (MAVS), a critical component in the pathway that leads to the production of type I interferons. mdpi.com By disrupting this signaling, the virus can replicate more effectively before a robust immune response is mounted.
Furthermore, it is now recognized that the host's own inflammatory response to a viral infection, such as with rhinovirus, is a major contributor to the symptoms of the illness. nih.gov Research into the mechanisms of this host response can reveal new therapeutic targets. By understanding precisely how viral proteases modulate host functions, it may be possible to design inhibitors that not only block viral replication but also mitigate the harmful aspects of the host's immune reaction. Analysis of the interactions between host and viral proteins continues to provide critical insights into the mechanisms of enterovirus replication, offering new avenues for therapeutic intervention. researchgate.net
Application of Artificial Intelligence and Machine Learning in Drug Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. wjgnet.comresearchgate.net These computational tools can analyze vast datasets to identify patterns, predict molecular properties, and generate novel drug candidates far more rapidly than traditional methods. wjgnet.combiorxiv.org
In the context of protease inhibitors, AI and ML are being applied in several ways:
In Silico Screening and Drug Repurposing: AI algorithms can screen massive libraries of existing compounds to identify those that might be effective against new targets, a process known as drug repositioning. wjgnet.comnih.gov Machine learning models can predict drug-target interactions, potentially identifying existing drugs that could inhibit viral proteases. wjgnet.com
Generative Models for De Novo Design: Advanced AI models, such as deep Q-learning networks, can generate novel molecular structures from scratch. biorxiv.orgbiorxiv.org One approach involves providing the AI with a library of molecular fragments, which it then assembles in novel ways to create potential lead compounds optimized for binding to a specific target like the SARS-CoV-2 3CL protease. biorxiv.orgbiorxiv.org
Predictive Modeling: Machine learning models, including support vector machines (SVM) and random forests, are trained on existing data to predict the properties of new compounds, such as their potency, selectivity, and other pharmacokinetic characteristics. researchgate.net This allows researchers to prioritize the synthesis and testing of the most promising candidates.
Methodological Advancements in Antiviral Screening and Evaluation
The ability to accurately and efficiently screen and evaluate antiviral compounds is fundamental to their development. Research in this area has led to significant methodological advancements beyond traditional plaque reduction or cytopathic effect (CPE) assays. nih.govnih.gov
Key advancements include:
High-Throughput Screening (HTS): Modern screening platforms allow for the automated testing of hundreds of thousands of compounds in a short period, dramatically accelerating the discovery of "hit" compounds.
Molecular and Genetic Techniques: The use of highly sensitive molecular techniques, such as real-time polymerase chain reaction (PCR), allows for precise quantification of viral RNA levels, providing a direct measure of an antiviral's effect on replication. dovepress.commdpi.com Multiplex nucleic acid amplification and microarray-based assays enable the simultaneous detection and evaluation of antivirals against multiple respiratory viruses. nih.gov
Advanced Cell and Animal Models: The development of more sophisticated disease models has improved the translation of in vitro findings to in vivo efficacy. For rhinovirus, which has historically been challenging to model in animals due to species-specific receptor differences, the creation of transgenic mice expressing human receptors (e.g., ICAM-1) has provided more useful models for evaluating antiviral candidates. mdpi.com
Biochemical Assays: For protease inhibitors, Förster Resonance Energy Transfer (FRET)-based enzymatic assays are widely used. These assays use a synthetic peptide substrate that fluoresces upon cleavage by the protease, allowing for a direct, quantifiable measure of enzyme inhibition in a high-throughput format. mdpi.com
These advanced methodologies provide more robust and detailed data on the efficacy and mechanism of action of antiviral compounds, facilitating more informed decisions throughout the drug development pipeline.
Q & A
Q. How can in silico models improve the prediction of this compound’s metabolite profiles and potential drug-drug interactions?
- Methodological Answer : Tools like Schrödinger’s Metabolism Module or GLORYx predict Phase I/II metabolites. Validation involves incubations with human liver microsomes (HLMs) and LC-HRMS analysis. For drug-drug interactions, cytochrome P450 inhibition assays (e.g., CYP3A4) are paired with static/dynamic models (e.g., Simcyp). A recent workflow integrated machine learning to prioritize high-risk metabolites for experimental testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
